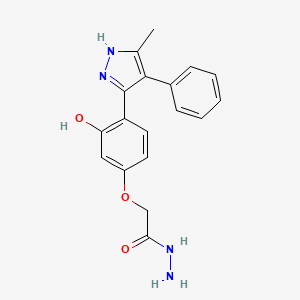
2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has phenyl groups (aromatic rings), a hydroxy group (OH), and an aceto-hydrazide group (CONHNH2). These functional groups will influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. For this specific compound, such data may not be available without experimental analysis .Aplicaciones Científicas De Investigación
Antimycobacterial Activities
A study highlighted the synthesis of novel derivatives similar to the compound , demonstrating significant antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis. These compounds, derived from a similar synthetic route involving condensation and reaction with phenyl hydrazide, showed promising results in combating tuberculosis strains resistant to standard treatments (Ali & Yar, 2007).
Antiviral and Cytotoxicity Studies
Another research avenue explored the synthesis of phenoxy acetic acid-derived pyrazolines, including compounds structurally related to "2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide". These studies aimed to determine their in vitro cytotoxicity and antiviral activity. Despite the lack of specific antiviral activity, these compounds' cytotoxicity was evaluated, providing crucial insights into their potential therapeutic applications (Shahar Yar et al., 2009).
Pharmacological Screening
Research also delved into the synthesis and pharmacological screening of novel derivatives, focusing on their potential anticonvulsant effects. This approach involved utilizing o-phenylenediamine and phenoxyacetic acid as starting materials to synthesize compounds, including "2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide". These compounds were then subjected to in vivo screening for their anticonvulsant properties, revealing some derivatives with significant efficacy, hinting at the compound's potential in developing new anticonvulsant therapies (Shaharyar et al., 2016).
Antimicrobial and Antifungal Activities
The compound and its derivatives have been explored for their antimicrobial and antifungal activities. Studies have synthesized novel phenyl hydrazones, including pyrazoline-5-ones, and evaluated their antimicrobial efficacy against various bacterial and fungal strains. These investigations offer valuable insights into the compound's potential use in treating infectious diseases, showcasing its broad-spectrum antimicrobial properties (Naik et al., 2013).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Pyrazole derivatives have been found to have various biological activities, but without specific experimental data, it’s not possible to predict the mechanism of action of this particular compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-17(12-5-3-2-4-6-12)18(22-21-11)14-8-7-13(9-15(14)23)25-10-16(24)20-19/h2-9,23H,10,19H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFOZCJRZWSPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-hydroxy-4-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

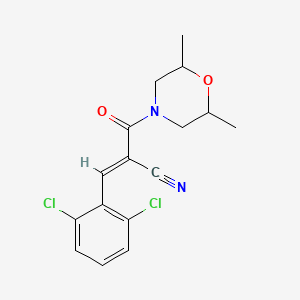
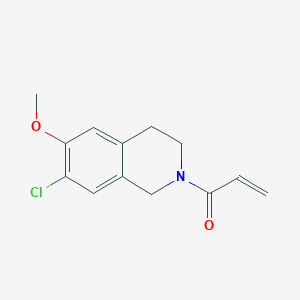
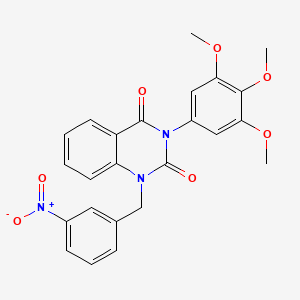

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)
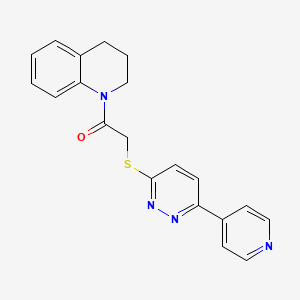
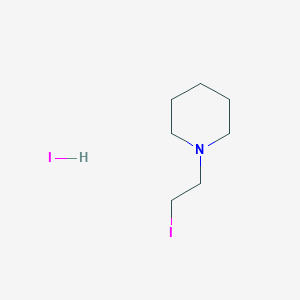
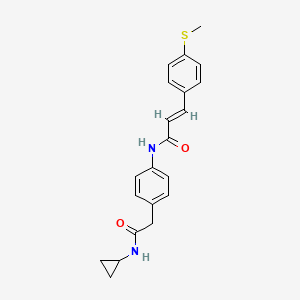
![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)
![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)
![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
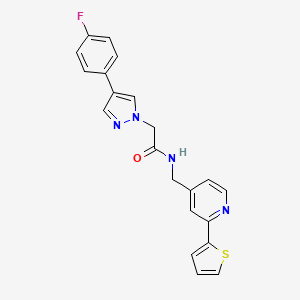
![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)
